![molecular formula C53H53ClN6O4 B13424691 3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazinium core, which is a heterocyclic aromatic structure, and multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium typically involves multiple steps, including the formation of the phenazinium core and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Phenazinium Core: This step often involves the condensation of appropriate aromatic amines with aldehydes or ketones under acidic conditions.
Introduction of Substituents: Functional groups such as bis(4-methoxyphenyl)phenylmethoxy and diethylamino groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Azo Coupling: The azo group is introduced via a diazotization reaction followed by coupling with an aromatic amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, π-π stacking, or covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis-ethylhexyloxyphenol methoxyphenyl triazine: Known for its use in sunscreens and UV protection.
2,3-Bis(4-Methoxyphenyl)quinoxaline: Used in optoelectronic applications.
Uniqueness
3-[[4-[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethylamino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium stands out due to its phenazinium core and the presence of multiple functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its significance.
Propiedades
Fórmula molecular |
C53H53ClN6O4 |
|---|---|
Peso molecular |
873.5 g/mol |
Nombre IUPAC |
2-[N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]-4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]anilino]ethanol;chloride |
InChI |
InChI=1S/C53H53N6O4.ClH/c1-5-57(6-2)46-26-32-50-52(38-46)59(45-15-11-8-12-16-45)51-37-43(23-31-49(51)54-50)56-55-42-21-24-44(25-22-42)58(33-35-60)34-36-63-53(39-13-9-7-10-14-39,40-17-27-47(61-3)28-18-40)41-19-29-48(62-4)30-20-41;/h7-32,37-38,60H,5-6,33-36H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YMWDWYRVAGPRCI-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(CCO)CCOC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N=C2C=C1)C8=CC=CC=C8.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


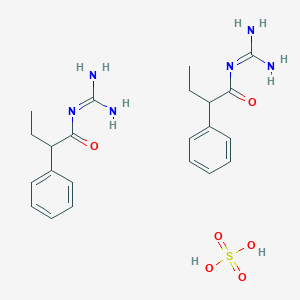

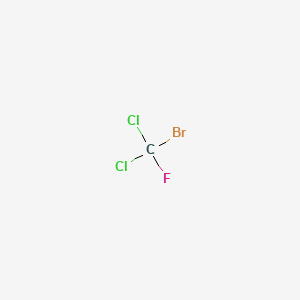
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
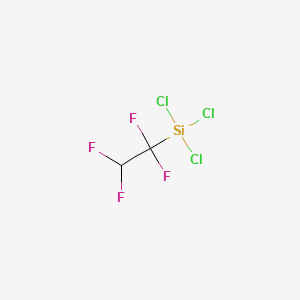
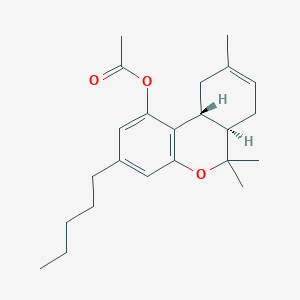
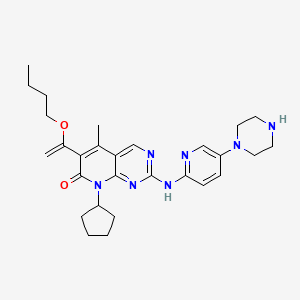
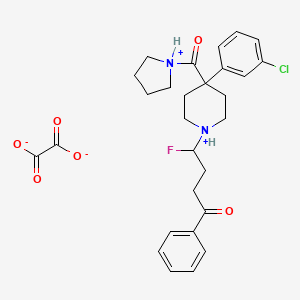
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
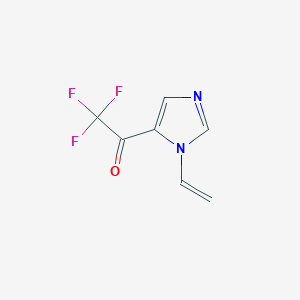
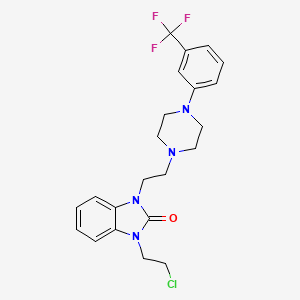
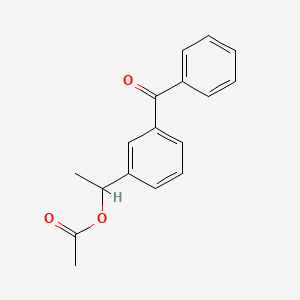
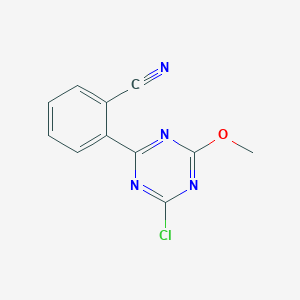
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
